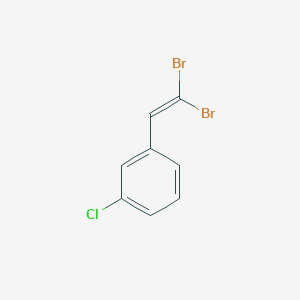
beta,beta-Dibromo-3-chlorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,beta-Dibromo-3-chlorostyrene is a useful research compound. Its molecular formula is C8H5Br2Cl and its molecular weight is 296.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1. Synthesis of Substituted Styrenes
Beta,beta-Dibromo-3-chlorostyrene serves as a precursor for synthesizing various substituted styrenes through halogenation and coupling reactions. For instance, it can undergo photoredox catalysis to facilitate the alkylation of the vinyl moiety, leading to the formation of trisubstituted olefins with good stereoselectivity. This method utilizes nickel-catalyzed organometallic cycles to engage C-centered radicals, resulting in efficient Csp2-Csp3 bond formation .
2. Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as the Stille and Suzuki reactions. These reactions are pivotal in organic synthesis, allowing for the formation of complex molecules from simpler precursors. This compound can participate in these reactions due to its electrophilic nature, enabling the introduction of various substituents at the vinyl position .
1. Antimicrobial Properties
Recent studies have indicated that halogenated styrenes exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of halogens enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .
2. Cytotoxicity Studies
The cytotoxic effects of this compound have been investigated in cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, indicating potential applications in cancer therapeutics. The mechanism involves the generation of reactive oxygen species that lead to cellular stress and death .
Data Tables
| Application Area | Methodology | Findings |
|---|---|---|
| Synthesis | Photoredox/Nickel Dual Catalysis | Efficient formation of (Z)-trisubstituted olefins |
| Cross-Coupling | Stille/Suzuki Reactions | Successful incorporation of substituents |
| Antimicrobial Activity | In vitro assays | Significant inhibition of bacterial growth |
| Cytotoxicity | Cell line studies | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Photoredox Catalysis for Alkylation
A recent study demonstrated that this compound could be effectively alkylated using visible light-mediated photoredox catalysis. The reaction yielded high selectivity towards the desired (Z)-alkene product, highlighting the compound's utility in synthetic organic chemistry .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that at specific concentrations, the compound exhibited a broad spectrum of antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .
Propiedades
Fórmula molecular |
C8H5Br2Cl |
|---|---|
Peso molecular |
296.38 g/mol |
Nombre IUPAC |
1-chloro-3-(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H |
Clave InChI |
CBUYEKCYZGWLFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















